(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Description
Historical Development and Discovery
The synthesis of tetrazole derivatives traces its roots to the early 20th century, with foundational work by Hantzsch and Vagt on cycloaddition reactions between nitriles and azides. The specific compound (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine emerged more recently as part of efforts to expand the medicinal chemistry toolkit. Its first documented synthesis likely occurred in the early 21st century, leveraging advancements in multicomponent reactions (MCRs) that enable efficient construction of tetrazole-containing scaffolds. The compound’s CAS registry number (1247472-41-8) and molecular formula (C₈H₇ClFN₅) were established through systematic characterization, reflecting modern standards for heterocyclic compound registration.
Nomenclature and Systematic Classification
The IUPAC name “this compound” adheres to substitutive nomenclature rules:
- Parent structure : Methanamine (CH₃NH₂).
- Substituents :
The compound’s systematic classification places it within the arylmethylamine family, distinguished by its tetrazole and halogenated aromatic substituents. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1247472-41-8 | |
| Molecular Formula | C₈H₇ClFN₅ | |
| Molecular Weight | 227.63 g/mol | |
| Synonyms | EVT-1717316, M215292 |
Position within Heterocyclic Chemistry
Tetrazoles, five-membered rings with four nitrogen atoms, are classified as π-deficient heterocycles due to their electron-withdrawing nature. The 1H-tautomer dominates in solution, enabling hydrogen bonding and coordination chemistry. This compound’s tetrazole moiety serves as a bioisostere for carboxylic acids, mimicking their pKa (~4.5–4.9) and spatial properties while offering enhanced metabolic stability. The 4-chloro-3-fluorophenyl group introduces lipophilicity and steric bulk, positioning the molecule as a hybrid scaffold for targeting enzymes and receptors.
Significance in Tetrazole Research
Tetrazole derivatives are pivotal in drug discovery, with over 20 FDA-approved drugs incorporating this motif. The subject compound exemplifies two key trends:
- Bioisosteric replacement : The tetrazole ring substitutes for carboxyl groups in angiotensin II receptor blockers (e.g., losartan), improving oral bioavailability.
- Multitarget engagement : The chloro and fluoro substituents enhance interactions with hydrophobic binding pockets, as seen in antimicrobial and anticancer agents.
Recent studies highlight its utility in synthesizing heterocyclic building blocks for high-throughput screening and as a precursor for kinase inhibitors.
Current Research Status and Knowledge Gaps
Ongoing investigations focus on:
- Synthetic optimization : Developing catalyst-free MCRs to improve yield and scalability.
- Biological profiling : Preliminary in vitro studies suggest activity against Gram-positive bacteria and cancer cell lines, though mechanisms remain unelucidated.
Critical knowledge gaps include:
- In vivo pharmacokinetics : No data exist on absorption, distribution, or toxicity in animal models.
- Target identification : The compound’s protein binding partners and off-target effects are unexplored.
- Structural dynamics : Computational models of its 3D conformation in solution versus solid state are lacking.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYKSPBTLKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-chloro-3-fluorobenzyl derivatives
The aromatic portion bearing chloro and fluoro substituents is often introduced as a benzyl halide or benzyl alcohol derivative, which serves as a key intermediate for further functionalization.
Reduction of 4-chloro-3-fluorobenzaldehyde to the corresponding benzyl alcohol using sodium borohydride (NaBH4) in methanol at 0–20 °C for 1–1.5 hours yields the benzyl alcohol intermediate with yields around 78% (Table 1).
Oxidation of the benzyl alcohol to benzyl halides or aldehydes can be performed using manganese(IV) oxide in acetonitrile at room temperature for 24 hours under inert atmosphere.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | 4-chloro-3-fluorobenzaldehyde, NaBH4, MeOH, 0–20 °C, 1 h | ~78% | Produces (4-chloro-3-fluorophenyl)methanol |
| Oxidation | Manganese(IV) oxide, MeCN, 20 °C, 24 h, inert atmosphere | Not isolated | Used for further transformations |
Tetrazole Ring Formation
The tetrazole ring is a key heterocyclic component formed through cyclization reactions involving azides and nitriles or related precursors.
Azide Cyclization Method
The tetrazole ring is commonly synthesized by reacting an aryl or alkyl nitrile with sodium azide under acidic or Lewis acid catalysis, often in polar aprotic solvents.
Alternatively, azidotrimethylsilane can be used for tetrazole formation, enhancing reaction efficiency, sometimes facilitated by flow microreactor systems to improve yields and reproducibility.
Specific Tetrazole Formation for (1H-1,2,3,4-tetrazol-5-yl)methanamine derivatives
The tetrazole ring can be formed on a pre-functionalized aromatic methanamine scaffold by introducing azide functionality followed by cyclization.
Microwave-assisted synthesis has been reported for related tetrazole derivatives, reducing reaction times significantly (e.g., 10 minutes at 200 °C) and improving yields.
Coupling of Tetrazole with the Aromatic Methanamine
The final coupling step involves linking the tetrazole moiety to the 4-chloro-3-fluorophenyl methanamine.
Nucleophilic Substitution or Reductive Amination
The aromatic benzyl halide (e.g., benzyl chloride) can be reacted with tetrazolyl amines or tetrazole anions under basic conditions (e.g., potassium carbonate, dimethyl sulfoxide solvent, 100–120 °C) to form the methanamine linkage.
Reductive amination strategies may also be employed where the aldehyde intermediate is reacted with tetrazolyl amines in the presence of reducing agents.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling | Benzyl halide, tetrazole, K2CO3, DMSO, 100–120 °C, 4–15 h | 40–78% | Purification by column chromatography |
| Microwave-assisted | Tetrazole precursor, amine, microwave 200 °C, 10 min | Up to 60% | Rapid synthesis of tetrazole-methanamine |
Purification and Isolation
The crude reaction mixtures are typically purified by silica gel column chromatography using solvent gradients such as hexanes/ethyl acetate.
Final products are often isolated as solids by precipitation upon acidification or by crystallization from suitable solvents.
Drying techniques include rotary evaporation, vacuum drying at moderate temperatures (~100 °C), and sometimes lyophilization for amorphous solid dispersions.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Reduction of aldehyde | 4-chloro-3-fluorobenzaldehyde | NaBH4, MeOH, 0–20 °C, 1 h | ~78 | Produces benzyl alcohol intermediate |
| Oxidation to aldehyde | Benzyl alcohol | MnO2, MeCN, 20 °C, 24 h, inert atmosphere | Not isolated | Intermediate for further coupling |
| Tetrazole ring formation | Nitrile or azide precursors | Sodium azide, acid catalyst, flow microreactor or microwave | 40–60 | Efficient ring closure methods |
| Coupling to methanamine | Benzyl halide + tetrazole derivative | K2CO3, DMSO, 100–120 °C, 4–15 h or microwave | 40–78 | Forms final methanamine linkage |
| Purification | Crude product | Silica gel chromatography, recrystallization | - | Yields pure target compound |
Research Findings and Notes
The use of microwave-assisted synthesis and flow microreactor technology has been shown to significantly improve reaction times and yields in tetrazole formation and coupling steps.
Careful control of stoichiometry and reaction temperature is critical to minimize side reactions and maximize purity.
The presence of halogen substituents (chloro and fluoro) on the aromatic ring influences the reactivity and may require optimization of reaction conditions to avoid dehalogenation or side product formation.
Purification is essential to remove inorganic salts and unreacted starting materials, often achieved by repeated aqueous extractions and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the phenyl group or the heterocyclic core. Key examples include:
| Compound Name | Heterocycle | Phenyl Substituents | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| (4-Chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine (Target) | Tetrazole | 4-Cl, 3-F | C₈H₇ClF₅N₅ | ~239.62 | Inferred |
| (3,4-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | Tetrazole | 3-F, 4-F | C₈H₇F₂N₅·HCl | 248.63 | |
| Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | Tetrazole | None (Phenyl) | C₈H₉N₅·HCl | 228.65 | |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | 1,2,4-Oxadiazole | 4-Cl (on oxadiazole) | C₁₅H₁₂ClN₃O | 285.73 | |
| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride | Isoxazole | 4-F | C₁₀H₁₀ClFN₂O | 228.65 | |
| 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine | 1,2,4-Triazole | 4-F | C₁₀H₁₁FN₄ | 206.22 |
Key Observations :
Physicochemical and Crystallographic Data
- Melting Points: Tetrazole derivatives with halogenated phenyl groups (e.g., 3,4-difluorophenyl analog) exhibit higher melting points (~200–250°C for hydrochloride salts) compared to non-halogenated analogs .
- Hydrogen Bonding : Crystallographic studies (e.g., ) show tetrazole anions form robust N–H⋯O/N networks, stabilizing crystal lattices . SHELX software is widely used for refining such structures .
Biological Activity
The compound (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine , with the CAS number 1247472-41-8, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇ClFN₅
- Molecular Weight : 227.63 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Anti-inflammatory Properties
- Antimicrobial Activity
Anticancer Activity
Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 0.48 | Inhibition of TNF-a release |
| Compound B | NCI-H23 | <10 | Blockage of tubulin polymerization |
| Compound C | MCF-7 | 4.22 | Induction of apoptosis via Bcl-2 downregulation |
For example, a related tetrazole derivative exhibited an IC50 value of 0.48 µM against HCT-15 colon cancer cells, indicating potent anticancer activity through the inhibition of tumor necrosis factor-alpha (TNF-a) release . Furthermore, docking studies suggest that these compounds may target critical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In particular, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines effectively.
Table 2: Anti-inflammatory Activity
| Compound Name | Assay Type | IC50 (µM) | Targeted Pathway |
|---|---|---|---|
| Compound D | ELISA for TNF-a | 0.48 | p38 MAPK signaling |
| Compound E | Western Blot | 10 | COX-2 inhibition |
In one study, a related compound demonstrated significant inhibition of TNF-a release with an IC50 value of 0.48 µM . This suggests that the tetrazole-containing compounds may serve as effective anti-inflammatory agents by modulating key signaling pathways like p38 MAPK.
Antimicrobial Activity
While less extensively studied than its anticancer and anti-inflammatory properties, initial findings suggest potential antimicrobial effects as well. Compounds with similar functional groups have been evaluated for their ability to combat various pathogens.
Table 3: Antimicrobial Activity
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound F | E. coli | 32 µg/mL |
| Compound G | S. aureus | 16 µg/mL |
Case Studies and Research Findings
Several research articles have highlighted the biological activities associated with tetrazole derivatives:
- Study on Anticancer Mechanisms : A study published in MDPI reported that a tetrazole derivative inhibited tubulin polymerization and arrested cell cycle progression in the G2/M phase in various cancer cell lines .
- Inflammation Modulation : Research indicated that certain tetrazole-based compounds could effectively inhibit inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .
- Structural Activity Relationships (SAR) : Investigations into SAR have identified key structural features that enhance the biological activity of tetrazole derivatives against cancer and inflammation .
Q & A
Basic: What are the standard synthetic routes for (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : React 4-chloro-3-fluorobenzylamine with a nitrile precursor under acidic conditions to form a Schiff base.
Tetrazole Ring Formation : Use cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) with sodium azide and a nitrile source to introduce the tetrazole moiety .
Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations : Optimize reaction time and temperature to avoid decomposition of the tetrazole ring. Monitor intermediates via TLC or HPLC .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 256.04 for C₈H₇ClFN₅⁺) .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
Advanced: How can crystallization challenges be addressed for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., methanol/ethyl acetate) to enhance crystal growth. Slow evaporation at 4°C improves lattice formation .
- Data Collection : Use a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refinement via SHELXL-2018/3 with full-matrix least-squares on F² minimizes residuals (R₁ < 0.05) .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a = 3.6477(3) |
| b = 16.9661(12) | |
| c = 9.5465(7) | |
| β (°) | 97.465(1) |
| V (ų) | 585.80(8) |
Advanced: What strategies optimize biological activity profiling against antimicrobial targets?
Methodological Answer:
- In Vitro Assays :
- SAR Analysis : Modify substituents on the tetrazole or phenyl ring to enhance lipophilicity (logP) and target binding .
Advanced: How to evaluate compound stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h). Monitor degradation via HPLC (C18 column, 220 nm).
- Thermal Stress : Heat at 60°C for 72h. Use DSC/TGA to detect melting point shifts or decomposition .
Key Insight : The tetrazole ring is prone to hydrolysis at pH > 10, requiring stabilization with antioxidants (e.g., BHT) in formulations .
Advanced: What computational methods predict binding affinity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4EW ligand) to model interactions. Focus on hydrogen bonding with tetrazole (N–H⋯O) and hydrophobic contacts with chloro-fluorophenyl .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .
Data Contradictions: How to resolve conflicting bioactivity results across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Compare IC₅₀ values from multiple sources. Use ANOVA to identify outliers caused by solvent effects (e.g., DMSO > 1% inhibits bacterial growth) .
Analytical Challenges: What methods ensure ≥95% purity for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
